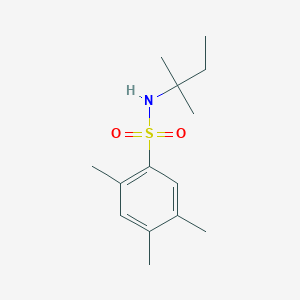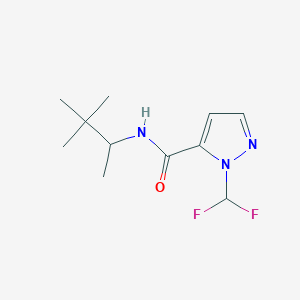
2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a benzene ring substituted with three methyl groups and a sulfonamide group attached to a tert-pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE typically involves the sulfonation of a benzene derivative followed by the introduction of the tert-pentylamine group. The reaction conditions often include:
Sulfonation: Using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst.
Amidation: Reacting the sulfonyl chloride intermediate with tert-pentylamine under basic conditions.
Industrial Production Methods
Industrial production may involve continuous flow reactors to optimize yield and purity. The process might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: Studying enzyme inhibition and protein interactions.
Medicine: Potential use as an antimicrobial or antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylbenzenesulfonamide: Lacks the tert-pentyl group.
N-(tert-Butyl)-benzenesulfonamide: Different alkyl substitution.
4-Methylbenzenesulfonamide: Fewer methyl groups on the benzene ring.
Uniqueness
2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C14H23NO2S |
|---|---|
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-7-14(5,6)15-18(16,17)13-9-11(3)10(2)8-12(13)4/h8-9,15H,7H2,1-6H3 |
InChI Key |
HXWHBCFEUOBFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chloro-1,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961379.png)
![5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide](/img/structure/B10961381.png)
![1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10961387.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10961398.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10961400.png)
![1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10961401.png)

![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10961427.png)
![2-methyl-3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10961434.png)
![1-ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10961442.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10961451.png)
![3,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961460.png)
![2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10961464.png)
![4-[3-(diethylamino)propyl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10961465.png)
